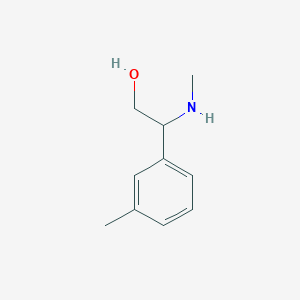

2-(Methylamino)-2-(m-tolyl)ethanol

CAS No.:

Cat. No.: VC16258356

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2-(methylamino)-2-(3-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3 |

| Standard InChI Key | KWQBQKSCFIFUMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C(CO)NC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

| Property | Value |

|---|---|

| CAS Registry Number | 1336237-29-6 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Stereochemistry | (R)-configuration specified |

The m-tolyl group introduces aromatic hydrophobicity, while the hydroxyl and methylamino groups enable hydrogen bonding and nucleophilic reactivity, respectively. This duality suggests utility in designing ligands or prodrugs requiring balanced solubility and target engagement.

Synthesis and Manufacturing

-

Reductive Amination: Ketones or aldehydes react with methylamine under reducing conditions (e.g., NaBH₄ or H₂/Pd).

-

Nucleophilic Ring-Opening: Epoxides treated with methylamine, though regioselectivity challenges may arise.

-

Chiral Resolution: Racemic mixtures separated using chiral auxiliaries or chromatography .

Given the compound’s stereochemical specificity, asymmetric catalysis or enzymatic resolution may be employed to obtain the (R)-enantiomer. Industrial-scale production likely requires stringent inert conditions to prevent racemization or oxidation, as suggested by its air-sensitive nature .

Physical and Chemical Properties

Experimental data on solubility, melting point, and spectral characteristics are absent. The following properties are inferred from structural analogs:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; limited water solubility.

-

Stability: Susceptible to oxidation at the secondary alcohol and amine groups, necessitating storage under inert gas .

-

Spectroscopy: IR bands expected at ~3300 cm⁻¹ (O-H/N-H stretch) and 1600 cm⁻¹ (aromatic C=C). ¹H NMR would show peaks for the m-tolyl methyl (δ ~2.3 ppm), aromatic protons (δ ~6.7–7.1 ppm), and ethanol backbone (δ ~3.5–4.0 ppm).

Table 2: Inferred Physicochemical Properties

| Property | Inference |

|---|---|

| Boiling Point | ~250–300°C (decomposition likely) |

| LogP (Partition Coefficient) | ~1.5–2.5 (moderate lipophilicity) |

| pKa | ~9.5 (amine), ~15 (alcohol) |

Applications and Research Findings

While direct studies on 2-(Methylamino)-2-(m-tolyl)ethanol are lacking, its structural features align with applications in:

Pharmaceutical Intermediates

Chiral amino alcohols serve as precursors to β-blockers (e.g., atenolol) and antiviral agents. The m-tolyl moiety may enhance blood-brain barrier penetration, suggesting potential in central nervous system (CNS) drug discovery.

Catalysis

Asymmetric catalysts, such as oxazaborolidines, often incorporate amino alcohols to induce enantioselectivity in Diels-Alder or reduction reactions. The methylamino group could coordinate metals like palladium or copper.

Agrochemicals

Amino alcohols are precursors to herbicides and fungicides. The aromatic group in this compound may improve soil adhesion or photostability.

| Hazard | Precautionary Measure |

|---|---|

| Air Sensitivity | Store under inert gas |

| Toxicity | Avoid inhalation/ingestion |

| Environmental Hazard | Prevent release into ecosystems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume